molecular formula C9H12O2 B14637156 Ethyl hept-2-en-6-ynoate CAS No. 53282-88-5

Ethyl hept-2-en-6-ynoate

Cat. No.: B14637156
CAS No.: 53282-88-5
M. Wt: 152.19 g/mol
InChI Key: VDZOLGGJUYFRQC-UHFFFAOYSA-N
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Description

Ethyl hept-2-en-6-ynoate is an organic compound with the molecular formula C9H14O2. It is an ester derived from hept-2-en-6-ynoic acid and ethanol. This compound is known for its unique structure, which includes both an alkene and an alkyne functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl hept-2-en-6-ynoate can be synthesized through a multi-step process. One common method involves the Swern oxidation of 4-pentyn-1-ol to produce the corresponding aldehyde, followed by a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate to yield the desired ester . The reaction conditions typically involve the use of dimethyl sulfoxide, oxalyl chloride, and triethylamine in dichloromethane at low temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: Ethyl hept-2-en-6-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Hept-2-en-6-ynoic acid or hept-2-en-6-one.

    Reduction: Ethyl hept-2-en-6-ene or ethyl heptane.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl hept-2-en-6-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl hept-2-en-6-ynoate depends on the specific reactions it undergoes. In general, the compound can act as an electrophile in nucleophilic addition or substitution reactions. The presence of both alkene and alkyne groups allows for diverse reactivity, enabling the formation of various intermediates and products through different pathways.

Comparison with Similar Compounds

    Ethyl hept-2-ynoate: Similar structure but lacks the alkene group.

    Hept-2-en-6-ynoic acid: The corresponding carboxylic acid of ethyl hept-2-en-6-ynoate.

    Ethyl hept-2-en-6-ene: Similar structure but lacks the alkyne group.

Uniqueness: this compound is unique due to the presence of both alkene and alkyne functional groups, which provide a wide range of reactivity and make it a valuable intermediate in organic synthesis. Its versatility in undergoing various chemical reactions sets it apart from other similar compounds.

Properties

CAS No.

53282-88-5

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

ethyl hept-2-en-6-ynoate

InChI

InChI=1S/C9H12O2/c1-3-5-6-7-8-9(10)11-4-2/h1,7-8H,4-6H2,2H3

InChI Key

VDZOLGGJUYFRQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCCC#C

Origin of Product

United States

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